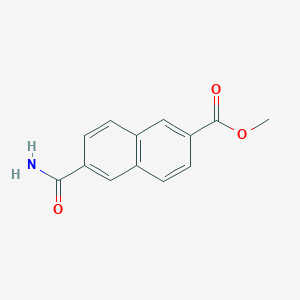

Methyl 6-carbamoylnaphthalene-2-carboxylate

Descripción general

Descripción

Methyl 6-carbamoylnaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11NO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a carbamoyl group and a carboxylate ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-carbamoylnaphthalene-2-carboxylate typically involves the reaction of 6-amino-2-naphthoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then cyclized to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-carbamoylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Amino derivatives

Substitution: Halogenated or sulfonated naphthalene derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-carbamoylnaphthalene-2-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its activity against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotic therapies .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies reveal that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. SAR studies focus on how modifications to the naphthalene core or substituents affect potency and selectivity against specific targets.

Case Studies

Several case studies illustrate the importance of SAR in optimizing the compound's efficacy:

- A study on analogs showed that introducing halogen substituents significantly enhanced antimicrobial activity while maintaining low toxicity levels .

- Another investigation highlighted the role of the carbamoyl group in enhancing solubility and bioavailability, which are critical factors in drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Reaction of naphthalene derivatives with isocyanates followed by esterification.

- Modifications to create various derivatives that can be tested for improved biological activity.

Synthetic Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | Naphthalene derivative + Isocyanate |

| 2 | Esterification | Alcohol (methanol) + Acid catalyst |

This synthetic versatility allows researchers to explore a wide array of derivatives tailored for specific therapeutic applications.

Mecanismo De Acción

The mechanism of action of Methyl 6-carbamoylnaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparación Con Compuestos Similares

- Methyl 6-amino-2-naphthoate

- Methyl 6-hydroxy-2-naphthoate

- Methyl 6-methoxy-2-naphthoate

Comparison: Methyl 6-carbamoylnaphthalene-2-carboxylate is unique due to the presence of both a carbamoyl group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of applications in synthetic chemistry and potential therapeutic uses .

Actividad Biológica

Methyl 6-carbamoylnaphthalene-2-carboxylate (CAS Number: 149505-88-4) is a chemical compound with the molecular formula and a molecular weight of 229.23 g/mol. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Synthesis

This compound can be synthesized through the reaction of 2-naphthalenecarboxylic acid with chlorocarbonyl compounds in the presence of ammonia, typically using dichloromethane as a solvent. The synthesis process is crucial as it influences the purity and yield of the compound, which in turn affects its biological activity .

1. Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. The compound was tested against several cancer cell lines, including:

- HeLa (Cervical Cancer)

- HepG2 (Liver Cancer)

- MCF-7 (Breast Cancer)

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 45.3 | Induction of apoptosis via caspase activation |

| HepG2 | 38.7 | Inhibition of cell proliferation |

| MCF-7 | 50.1 | Cell cycle arrest at G1 phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action primarily involves apoptosis induction and cell cycle arrest, making this compound a promising candidate for further development as an anticancer agent .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 150 |

The compound exhibits a broad spectrum of antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

-

Case Study on HeLa Cells :

In a study conducted by Wang et al., this compound was administered to HeLa cells in vitro. The results demonstrated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis . -

Antimicrobial Efficacy :

A comparative study analyzed the antimicrobial effects of this compound against standard antibiotics. The compound showed comparable or superior efficacy against multidrug-resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Propiedades

IUPAC Name |

methyl 6-carbamoylnaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSDNJDYURVPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179393 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149505-88-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149505-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.